1-(Dimethylamino)tetradecan-2-OL

Description

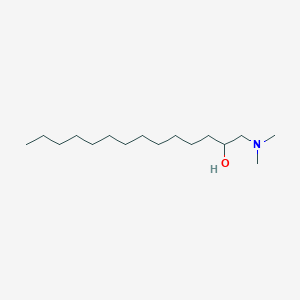

1-(Dimethylamino)tetradecan-2-OL is a 14-carbon amino alcohol featuring a dimethylamino group (-N(CH₃)₂) at position 1 and a hydroxyl group (-OH) at position 2. This amphiphilic structure confers both hydrophilic (due to polar -OH and -N(CH₃)₂ groups) and lipophilic (due to the long alkyl chain) properties, making it relevant for applications in surfactants, pharmaceutical intermediates, or drug delivery systems. Its physicochemical behavior, such as solubility and bioavailability, is influenced by the interplay of these functional groups and the extended hydrocarbon backbone.

Properties

CAS No. |

34607-63-1 |

|---|---|

Molecular Formula |

C16H35NO |

Molecular Weight |

257.45 g/mol |

IUPAC Name |

1-(dimethylamino)tetradecan-2-ol |

InChI |

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(2)3/h16,18H,4-15H2,1-3H3 |

InChI Key |

YQHAXWSOFFPUCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)tetradecan-2-OL typically involves the reaction of tetradecan-2-OL with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydrogenation of myristic acid or its esters, followed by the introduction of the dimethylamino group. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)tetradecan-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-(Dimethylamino)tetradecan-2-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)tetradecan-2-OL involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Chain Length Variations

a) 1-(Dibenzylamino)-2-methylpropan-2-OL (CAS 344868-41-3)

- Structure: A branched amino alcohol with dibenzylamino (-N(CH₂C₆H₅)₂) and hydroxyl groups on a 3-carbon chain.

- Molecular Weight: 269.38 g/mol (C₁₈H₂₃NO) .

- Comparison: The dibenzylamino group introduces steric bulk and aromaticity, reducing water solubility compared to 1-(Dimethylamino)tetradecan-2-OL. The shorter chain (3C vs. 14C) limits lipophilicity, making it less suited for lipid-based applications. Applications may diverge: branched analogs are often used in asymmetric catalysis, whereas long-chain amino alcohols are utilized in surfactants.

b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: A 3-carbon amino alcohol with a methylamino (-NHCH₃) group and a thiophene substituent .

- Shorter chain (3C) and heteroaromatic group reduce lipid solubility compared to the 14-carbon analog. Pharmacological activity may differ due to the thiophene’s electron-rich structure, which can alter receptor interactions.

Alkyl Chain Analog: 1-Tetradecene

Cyclohexanol Derivatives: Desvenlafaxine Succinate

- Structure: A cyclohexanol ring with dimethylamino and phenolic groups .

- Comparison: The cyclic structure and phenolic -OH enhance rigidity and hydrogen-bonding capacity, favoring CNS penetration in pharmaceuticals.

Physicochemical and Pharmacological Properties

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Lipophilicity (LogP) | Applications |

|---|---|---|---|---|---|

| This compound | ~285 (estimated) | -OH, -N(CH₃)₂, 14C chain | Low | High | Surfactants, drug delivery |

| 1-(Dibenzylamino)-2-methylpropan-2-OL | 269.38 | -OH, -N(CH₂C₆H₅)₂, branched | Very low | Moderate | Catalysis, intermediates |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | ~185 | -OH, -NHCH₃, thiophene | Moderate | Low | Pharmaceuticals, materials |

| 1-Tetradecene | 196.36 | C=C (alkene) | Insoluble | Very high | Industrial chemicals |

Key Findings:

- Chain Length : Longer chains (e.g., 14C) enhance lipid solubility but reduce water solubility, critical for designing amphiphilic molecules .

- Functional Groups : The -N(CH₃)₂ group increases basicity (pKa ~9–10), influencing ionization and bioavailability at physiological pH. Thiophene or benzyl substituents alter electronic properties and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.